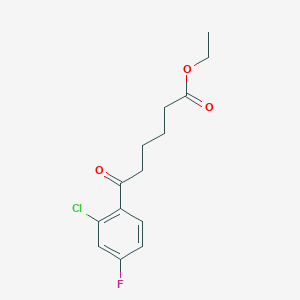

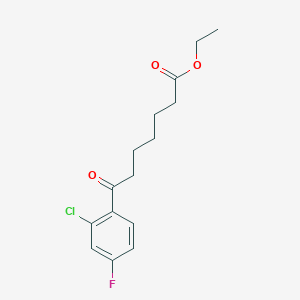

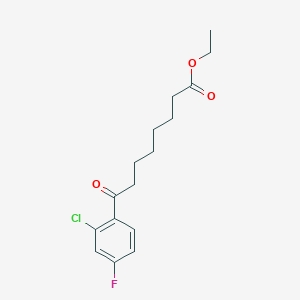

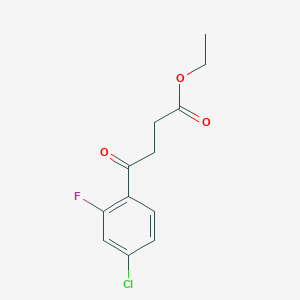

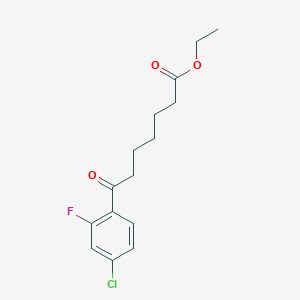

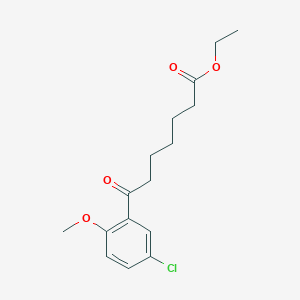

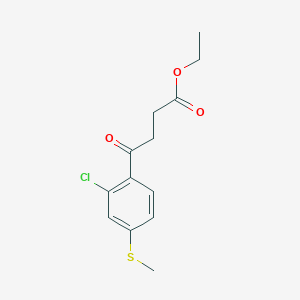

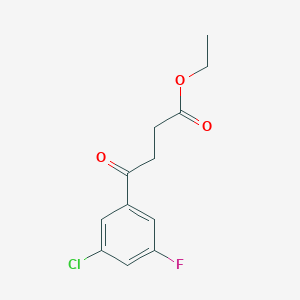

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can be represented in various forms such as line-angle formula, condensed formula, or using symbols to represent atoms and bonds.

Synthesis Analysis

The synthesis of a chemical compound refers to the process used to create it in the laboratory. This often involves multiple steps, each with its own reactants, products, and conditions. The yield and purity of the product at each step are important factors in the analysis.Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy. The analysis would look at aspects such as bond lengths and angles, the presence of functional groups, and the overall shape of the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or where it is a product (what reactants are needed to produce it).Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties could include reactivity, acidity or basicity, and stability.科学的研究の応用

Enzyme-Catalyzed Asymmetric Reduction

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate has been a subject of interest in enzyme-catalyzed asymmetric reduction processes. Research conducted by Shimizu et al. (1990) focused on the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate using a microbial aldehyde reductase in a solvent-water diphasic system, highlighting its potential in enantiomerically pure compound synthesis (Shimizu et al., 1990).

Biocatalysis in Aqueous Systems

Another study by Kataoka et al. (1997) utilized Escherichia coli transformant cells expressing an aldehyde reductase gene for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. This research underscores the compound's role in efficient biocatalytic processes (Kataoka et al., 1997).

Green Chemistry Approaches

Research by Kiyani and Ghorbani (2015) demonstrated a one-pot, three-component reaction involving ethyl 3-oxobutanoate/ethyl 4-chloro-3-oxobutanoate, showcasing its utility in green chemistry through efficient synthesis methods (Kiyani & Ghorbani, 2015).

Microbial Asymmetric Reduction

Shimizu et al. (1990) also explored microbial asymmetric reduction using Sporobolomyces salmonicolor, indicating the compound's significance in microbial synthesis of optically active intermediates (Shimizu et al., 1990).

Biocatalytic Synthesis in Aqueous-Organic Solvent Systems

The work of Xu et al. (2006) on the biocatalytic synthesis using Candida magnoliae in a water/n-butyl acetate system further exemplifies the compound's applicability in biocatalytic processes, particularly in biphasic systems (Xu et al., 2006).

Safety And Hazards

This refers to the potential risks associated with handling or exposure to the compound. It could include toxicity data, flammability, reactivity, and environmental hazards. This information is usually available in the compound’s Material Safety Data Sheet (MSDS).

将来の方向性

This could involve potential applications of the compound, areas of research that could be explored, or improvements that could be made to its synthesis.

特性

IUPAC Name |

ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKZOMWINUNBNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254313 |

Source

|

| Record name | Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate | |

CAS RN |

951889-89-7 |

Source

|

| Record name | Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)

![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)

![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)

![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)